molecular formula C15H11Cl2FO B1327590 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone CAS No. 898788-33-5

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

Cat. No. B1327590
M. Wt: 297.1 g/mol
InChI Key: DEOZLZWLSNTZFQ-UHFFFAOYSA-N
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Description

The compound 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is a halogenated propiophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar halogenated phenolic compounds and their chemical properties. For instance, the reactivity of halogenated phenols under various conditions can be inferred from the electrophilic amination of 4-fluorophenol, which involves the removal of the fluorine atom . Additionally, the crystal structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, provides information on the molecular arrangement and intermolecular interactions that could be relevant to the compound .

Synthesis Analysis

The synthesis of halogenated propiophenones like 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is not explicitly detailed in the provided papers. However, the organotin esterification of related compounds suggests that halogenated phenolic compounds can be modified through various synthetic routes, potentially including esterification, amination, and other substitution reactions . The synthesis of such compounds would likely involve careful control of reaction conditions to ensure the selective introduction or removal of halogen atoms.

Molecular Structure Analysis

The molecular structure of halogenated propiophenones can be complex, as indicated by the detailed analysis of the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone . The arrangement of the functional groups and the overall molecular geometry can significantly influence the compound's biological activity and physical properties. The provided papers suggest that X-ray crystallography is a valuable tool for determining the precise molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated phenolic compounds is highlighted in the electrophilic amination of 4-fluorophenol, which demonstrates the potential for halogen exchange reactions . The presence of halogen atoms can also influence the formation of hydrogen bonds and other non-covalent interactions, as seen in the crystal structures of 2-chlorophenol and 4-fluorophenol under various conditions . These interactions are crucial for understanding the reactivity and stability of halogenated propiophenones.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated propiophenones are determined by their molecular structure and the nature of their halogen substituents. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis suggests that halogenated phenolic compounds can be analyzed using NMR spectroscopy to understand their hydroxyl group environments . The crystallographic data provided for related compounds indicate that halogen atoms can significantly affect the compound's crystalline structure and, consequently, its melting point, solubility, and other physical properties .

Scientific Research Applications

Molecular and Chemical Studies

  • The compound 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone has been used in the synthesis and analysis of molecular geometry and chemical reactivity studies. For instance, Satheeshkumar et al. (2017) synthesized compounds from similar benzophenones, analyzing their molecular structures and reactivity using spectroscopic methods and quantum chemical studies (Satheeshkumar et al., 2017).

Crystal Structure Analysis

  • Oswald et al. (2005) conducted studies on the crystal structures of similar fluorophenols and chlorophenols, providing insights into the molecular arrangements and interactions at various temperatures and pressures (Oswald et al., 2005).

Electrophilic Amination Studies

  • Bombek et al. (2004) explored the electrophilic amination of similar fluorophenols, investigating the chemical processes involved in substituting fluorine atoms with other groups (Bombek et al., 2004).

Studies on Chemical Stability and Interactions

  • Jasinski et al. (2009) examined compounds like 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone for their chemical stability and intermolecular interactions, contributing to the understanding of their physical properties (Jasinski et al., 2009).

Biocatalysis and Biochemical Reactions

  • 이해룡 et al. (2011) utilized a compound structurally related to 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone in biocatalytic reactions, demonstrating its potential in biochemical processes (이해룡 et al., 2011).

Environmental and Pollutant Degradation Studies

  • Goskonda et al. (2002) investigated the sonochemical degradation of chloro and fluoro phenols, shedding light on the environmental fate and degradation pathways of similar compounds (Goskonda et al., 2002).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOZLZWLSNTZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644491
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

CAS RN

898788-33-5
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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